2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperidine-1-carbonyl Intermediate: This step involves the reaction of piperidine with a carbonylating agent under controlled conditions.
Synthesis of the Trifluoromethyl-substituted Pyridine:
Coupling Reaction: The final step involves coupling the piperidine-1-carbonyl intermediate with the trifluoromethyl-substituted pyridine and morpholine under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Piperidine-1-carbodithioic acid 2-oxo-cyclopentyl ester
- Piperidine-1-carbothioic acid O-(2-methylsulfanyl-pyrimidin-5-yl) ester
- Pyrrolidine-1-carbodithioic acid 2-(2-oxo-2,3-dihydro-indol-1-yl)-ethyl ester
Uniqueness
2-(Piperidine-1-carbonyl)-4-[2-(trifluoromethyl)pyridin-4-yl]morpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
piperidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)14-10-12(4-5-20-14)22-8-9-24-13(11-22)15(23)21-6-2-1-3-7-21/h4-5,10,13H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHOZQUVIJEPMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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